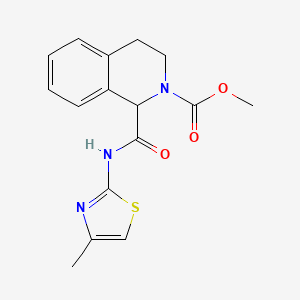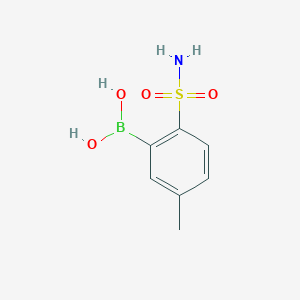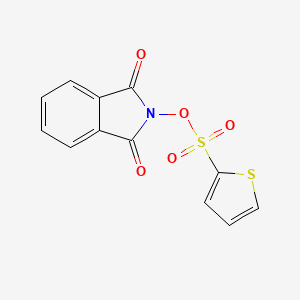![molecular formula C15H13N3OS B2958216 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile CAS No. 339278-40-9](/img/structure/B2958216.png)
2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile is a chemical compound with the molecular formula C15H13N3OS and a molecular weight of 283.35 g/mol. This compound is characterized by the presence of a methoxystyryl group attached to a pyrimidinyl ring, which is further connected to a sulfanyl acetonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile typically involves the reaction of 4-(4-methoxystyryl)-2-pyrimidinethiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxystyryl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Nitrated or halogenated derivatives.
科学的研究の応用
2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .
類似化合物との比較
Similar Compounds
- 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile
- 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}ethanol
- 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}propanoic acid
Uniqueness
This compound is unique due to its specific structural features, such as the methoxystyryl group and the sulfanyl acetonitrile moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
特性
IUPAC Name |
2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-14-6-3-12(4-7-14)2-5-13-8-10-17-15(18-13)20-11-9-16/h2-8,10H,11H2,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHBPKXMIESIM-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2958136.png)

![N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2958138.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)
![1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958143.png)
![1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2958145.png)
![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)
![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)
![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)
![N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958156.png)
